molecular formula C4H6ClNO2 B022413 5-Chloromethyl-2-oxazolidinone CAS No. 22625-57-6

5-Chloromethyl-2-oxazolidinone

Cat. No. B022413
M. Wt: 135.55 g/mol
InChI Key: FNOZCEQRXKPZEZ-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

A mixture of potassium phosphate tribasic (6.57 g, 30.9 mmol), 4-iodo pyrazole (2.00 g, 10.3 mmol), and 5-(chloromethyl)-1,3-oxazolidin-2-one (2.80 g, 20.6 mmol) in 1,4-dioxane (103 mL) was sealed in a pressure vessel and heated for 72 hours at 110° C. Upon cooling to room temperature, the mixture was diluted with water and dichloromethane. The organic layer was separated, washed with water, and concentrated under reduced pressure. The residue was triturated with a mixture of methanol and hexanes for several hours at room temperature, and then the precipitate was collected by filtration to afford 5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,3-oxazolidin-2-one. MS ESI calc'd. for C2H8IN3O2 [M+H]+ 294. found 294. The enantiomers were separated by chiral SFC (supercritical fluid chromatography), IC column with 20% isopropyl alcohol in CO2 to give isomer 1 (faster eluting) and isomer 2 (slower eluting).
Name
potassium phosphate tribasic
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[N:12][NH:13][CH:14]=1.Cl[CH2:16][CH:17]1[O:21][C:20](=[O:22])[NH:19][CH2:18]1>O1CCOCC1.O.ClCCl>[I:9][C:10]1[CH:11]=[N:12][N:13]([CH2:16][CH:17]2[O:21][C:20](=[O:22])[NH:19][CH2:18]2)[CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
potassium phosphate tribasic
Quantity
6.57 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
2.8 g
Type
reactant
Smiles
ClCC1CNC(O1)=O
Name
Quantity
103 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a pressure vessel
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a mixture of methanol and hexanes for several hours at room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NN(C1)CC1CNC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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